Dimaprit
Overview
Description
Dimaprit is a histamine analog that works as a selective H2 histamine receptor agonist . It is often used to study the activity of histamine and its receptors .
Synthesis Analysis
The synthesis of Dimaprit involves complex chemical reactions. The similarity in molecular structure between the histamine H2-agonist Dimaprit and the endogenous nitric oxide synthase (NOS) substrate L-arginine has been studied .Molecular Structure Analysis
Dimaprit has a molecular formula of C6H15N3S . The similarity in molecular structure between the histamine H2-agonist Dimaprit and the endogenous nitric oxide synthase (NOS) substrate L-arginine has been studied .Chemical Reactions Analysis
Dimaprit has been tested in an in vitro assay which measures the conversion of [3 H]-L-arginine to [3 H]-L-citrulline. Dimaprit inhibits rat brain NOS (nNOS) concentration dependently with an IC 50 of 49±14 μM .Physical And Chemical Properties Analysis
Dimaprit has a molecular weight of 161.27 g/mol . It is a solid substance that is soluble in DMSO .Scientific Research Applications
Hypothermia Induction : Dimaprit induces dose-dependent hypothermia in rats, which is partially antagonized by cimetidine (a histamine H2-receptor antagonist) and tricyclic antidepressant drugs, suggesting a role for histamine H2-receptors in central thermoregulatory mechanisms in rats (Nowak, Bielkiewicz, & Lebrecht, 1979).
Effectiveness in Endotoxin Shock and Hepatitis Models : In mice, Dimaprit effectively inhibited the increase in plasma TNF-alpha in endotoxin shock and hepatitis models, suggesting its role in downregulating TNF-alpha production and potentially regulating pathological conditions where TNF-alpha is critical (Nakamura et al., 1997).
Histamine Release Inhibition : Studies across different species (rats, guinea-pigs, humans) indicate that Dimaprit inhibits histamine release, but this effect may not always be related to H2-receptor occupancy. This suggests a complex interaction with the histamine system (Rising & Lewis, 1982).
Cardiovascular Response : Dimaprit causes a decrease in systemic arterial blood pressure and vasodilation in various animal models, suggesting its potential use in cardiovascular research (Flynn, Johnston, & Owen, 1977).
Gastric Acid Secretion Stimulation : Dimaprit is effective in stimulating gastric acid secretion in rats, dogs, and cats, with varying degrees of potency compared to histamine, highlighting its specificity for H2-receptors in gastric studies (Parsons, Owen, Ganellin, & Durant, 1977).
Influence on Corticosterone Levels : In rats, Dimaprit increases plasma corticosterone levels when administered intraperitoneally, suggesting its peripheral role in stimulating corticosterone secretion (Basile, Amoroso, & di Renzo, 1983).
Nitric Oxide Synthase Inhibition : Dimaprit and its analogues inhibit nitric oxide synthase (NOS) activity, indicating a potential pharmacological role in regulating NOS activity (Paquay et al., 1999).
Anti-tumour Activity : Dimaprit exhibits anti-tumor activity in fibrosarcoma-bearing mice and inhibits the incorporation of 3H-thymidine in tumor cell cultures, indicating its potential in cancer research (Fray et al., 1985).
Inhibition of Basal TSH Secretion : In male rats, Dimaprit decreases serum TSH basal levels, suggesting an inhibitory role of H2 receptors in TSH secretion control (Renzo et al., 2005).
Bronchodilator Activity : In guinea pigs, Dimaprit shows bronchodilator activity both in vitro and in vivo, suggesting its potential use in respiratory research (Drazen, Schneider, & Venugopalan, 1979).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQOJYVQUNWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-33-9 (di-hydrochloride) | |
Record name | Dimaprit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037154 | |
Record name | Dimaprit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimaprit | |
CAS RN |
65119-89-3 | |
Record name | 3-(Dimethylamino)propyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimaprit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimaprit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMAPRIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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